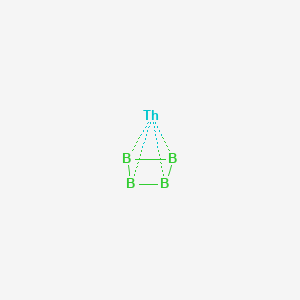
Thorium boride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium boride is an inorganic compound composed of thorium and boron. It belongs to the family of intermetallic borides, which are known for their unique bonding schemes and structural diversity. These compounds exhibit high stability and are often used in various industrial applications due to their exceptional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thorium boride can be synthesized through several methods, including the reduction of thorium oxide with boron carbide or elemental boron at high temperatures. Another common method involves the electrolysis of fused thorium salts in the presence of boron.
Industrial Production Methods: In an industrial setting, this compound is typically produced by heating a mixture of thorium oxide and boron carbide in a controlled atmosphere to prevent oxidation. The reaction is carried out at temperatures exceeding 2000°C to ensure the formation of a pure this compound phase.
Chemical Reactions Analysis
Types of Reactions: Thorium boride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form thorium dioxide (ThO2) when exposed to oxygen at high temperatures.
Reduction: this compound can be reduced back to thorium metal using strong reducing agents such as carbon or hydrogen.
Substitution: this compound can undergo substitution reactions with other borides or metal borides to form mixed borides.
Major Products Formed:
Thorium Dioxide (ThO2): Formed through the oxidation of this compound.
Mixed Borides: Formed through substitution reactions with other borides.
Scientific Research Applications
Thorium boride has several scientific research applications, including its use in:
Catalysis: this compound is used as a catalyst in various chemical reactions, including the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER).
Electrocatalysis: Its unique electronic structure and surface adsorption properties make it an excellent candidate for advanced electrocatalysts.
Material Science: this compound is used in the production of high-temperature crucibles and optical materials due to its high melting point and stability.
Nuclear Applications: this compound is being studied for its potential use in nuclear reactors as a fuel additive.
Mechanism of Action
The mechanism by which thorium boride exerts its effects is primarily through its electronic structure and surface properties. The boron atoms in this compound create a covalent bonding network that enhances its stability and catalytic activity. The compound's ability to modulate local electronic structures and surface adsorption properties makes it effective in various catalytic and electrocatalytic applications.
Comparison with Similar Compounds
Thorium boride is compared with other similar compounds, such as:
Thorium Carbide (ThC2): this compound has a higher melting point and better stability compared to thorium carbide.
Thorium Nitride (ThN): this compound exhibits superior catalytic properties compared to thorium nitride.
Other Borides: this compound is unique in its ability to modulate electronic structures and surface adsorption properties, making it more effective in catalytic applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
InChI |
InChI=1S/B4.Th/c1-2-4-3-1; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYKGUIPMOLAET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B]1.[Th] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4Th |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12229-63-9 |
Source


|
| Record name | Thorium boride (ThB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thorium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1499062.png)
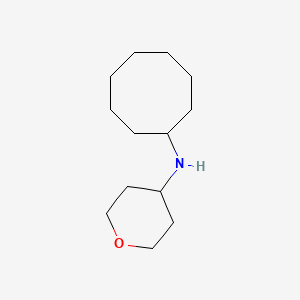
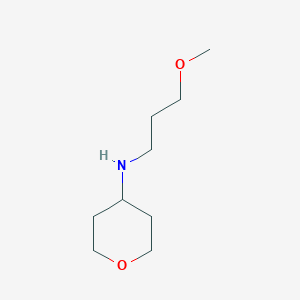


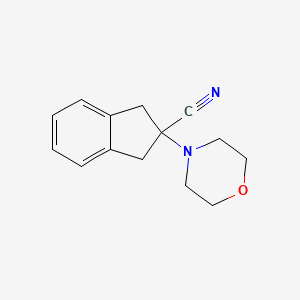

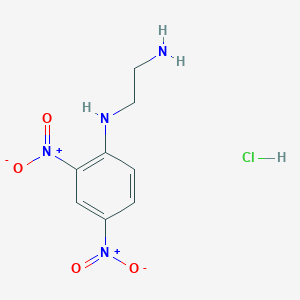
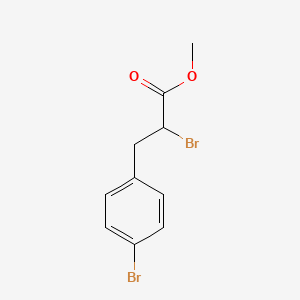


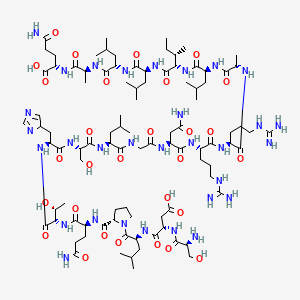

![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)
